molecular formula C11H19NO4 B2751565 trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate CAS No. 162129-60-4

trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate

Cat. No.: B2751565
CAS No.: 162129-60-4
M. Wt: 229.276
InChI Key: WQCFOWMOJLYSPS-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate is used as a building block for the synthesis of complex organic molecules. Its strained cyclopropane ring makes it a valuable intermediate in the construction of various cyclic and polycyclic compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows researchers to investigate the effects of cyclopropane-containing amino acids on biological systems.

Medicine: In medicinal chemistry, this compound is employed in the design and synthesis of peptidomimetics and other bioactive molecules. It serves as a precursor for the development of potential therapeutic agents targeting various diseases.

Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and stability make it suitable for large-scale industrial processes.

Comparison with Similar Compounds

  • trans-2-Bocamino-cyclopropanecarboxylic acid methyl ester
  • trans-2-Bocamino-cyclopropanecarboxylic acid benzyl ester
  • trans-2-Bocamino-cyclopropanecarboxylic acid isopropyl ester

Comparison: Compared to similar compounds, trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate offers unique advantages in terms of reactivity and stability. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications. Additionally, the boc protecting group ensures stability during synthetic transformations, which is crucial for the development of complex molecules .

Biological Activity

trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate (abbreviated as trans-EBC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological characterization, and biological implications based on diverse research findings.

Chemical Structure and Synthesis

trans-EBC is characterized by its cyclopropane structure, which is known to impart unique biological properties. The synthesis of trans-EBC typically involves the use of various reagents and conditions that allow for the formation of the cyclopropane ring while introducing the boc-amino group.

Synthetic Route

A common synthetic pathway includes:

  • Formation of Cyclopropane : Utilizing cyclopropanation reactions with appropriate reagents.
  • Boc Protection : Protecting the amino group using tert-butyloxycarbonyl (Boc) to enhance stability and solubility.

Pharmacological Characterization

Research has highlighted the interaction of trans-EBC with various biological targets, particularly its role as a ligand for GPR88, an orphan receptor implicated in several neurological processes.

Key Findings

  • GPR88 Activation : Studies indicate that trans-EBC can activate GPR88, leading to inhibition of cAMP production through Gαi protein coupling. This suggests potential applications in modulating neurotransmitter systems and treating disorders related to GPR88 dysregulation .
  • Structure-Activity Relationship (SAR) : Variations in the structure of trans-EBC have been explored to enhance its potency and selectivity. For instance, modifications at specific positions on the cyclopropane ring have resulted in compounds with improved biological activity .

Biological Activity

The biological activity of trans-EBC has been evaluated through various assays, demonstrating its potential as a therapeutic agent.

In Vitro Studies

  • Cell Line Testing : Trans-EBC exhibited significant effects in HEK293T cells expressing GPR88. The compound inhibited isoproterenol-induced cAMP formation with an EC50 value indicative of its potency (approximately 877 nM) .
  • Calcium Mobilization Assays : The compound did not induce calcium mobilization, suggesting that GPR88 may not couple with Gαq proteins in this context, which is critical for understanding its signaling pathways .

Neuropharmacology

Trans-EBC's role as a GPR88 ligand positions it as a candidate for further studies in neuropharmacology:

  • Behavioral Studies : Ongoing research aims to evaluate the effects of trans-EBC on animal models to understand its impact on behaviors associated with anxiety and depression.
  • Potential Applications : Given its mechanism of action, trans-EBC could be explored for therapeutic applications in mood disorders and other neuropsychiatric conditions.

Table 1: Summary of Biological Activities

Activity TypeObservationsEC50 (nM)
GPR88 ActivationInhibition of cAMP production877
Calcium MobilizationNo significant effectN/A
Neuropharmacological EffectsUnder investigationN/A

Properties

IUPAC Name

ethyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCFOWMOJLYSPS-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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